(2R,6R,7R)-Benzhydryl 7-benzamido-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate
Descripción
The compound (2R,6R,7R)-Benzhydryl 7-benzamido-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate belongs to the cephalosporin class of β-lactam antibiotics, characterized by a bicyclic core structure. Key features include:
- Stereochemistry: (2R,6R,7R) configuration, critical for biological activity.
- Functional groups: A 3-methylene substituent, 7-benzamido group, and benzhydryl ester at position 2.
- Core structure: 5-oxa-1-azabicyclo[4.2.0]octane, replacing sulfur (in classical cephalosporins) with oxygen at position 3.
Below, we compare it with structurally related compounds to elucidate substituent effects, synthetic pathways, and bioactivity.
Propiedades
IUPAC Name |
benzhydryl (2R,6R,7R)-7-benzamido-3-methylidene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O5/c1-18-17-34-27-22(29-25(31)21-15-9-4-10-16-21)26(32)30(27)23(18)28(33)35-24(19-11-5-2-6-12-19)20-13-7-3-8-14-20/h2-16,22-24,27H,1,17H2,(H,29,31)/t22-,23+,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYNQWCAFUPIDB-QHWMMSMNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1COC2C(C(=O)N2C1C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1CO[C@@H]2[C@H](C(=O)N2[C@H]1C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60517043 | |
| Record name | Diphenylmethyl (2R,6R,7R)-7-benzamido-3-methylidene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60517043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67977-91-7 | |
| Record name | Diphenylmethyl (2R,6R,7R)-7-benzamido-3-methylidene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60517043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Actividad Biológica
(2R,6R,7R)-Benzhydryl 7-benzamido-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate, with the CAS number 67977-91-7, is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to a class of bicyclic compounds that exhibit various pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is C28H24N2O5, and it has a molecular weight of 468.17 g/mol. Its IUPAC name indicates a complex structure characterized by multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 67977-91-7 |
| Molecular Formula | C28H24N2O5 |
| Molecular Weight | 468.17 g/mol |
| IUPAC Name | benzhydryl (2R,6R,7R)-7-benzamido-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate |
| PubChem CID | 13065547 |
Antibacterial Properties
Research indicates that this compound demonstrates significant antibacterial activity. It has been shown to inhibit the growth of various bacterial strains, making it a potential candidate for the development of new antibiotics.
Case Study: Efficacy Against Staphylococcus aureus
A study conducted on the efficacy of this compound against Staphylococcus aureus revealed that it inhibited bacterial growth at concentrations as low as 10 µg/mL. This suggests a strong potential for therapeutic application in treating infections caused by this pathogen.
The mechanism by which this compound exerts its antibacterial effects is believed to involve disruption of bacterial cell wall synthesis and inhibition of key enzymes involved in metabolic pathways essential for bacterial survival.
Pharmacological Studies
Pharmacological studies have shown that this compound not only exhibits antibacterial properties but also displays anti-inflammatory effects. In vitro studies indicated a reduction in pro-inflammatory cytokines when cells were treated with this compound.
Table: Summary of Biological Activities
| Activity Type | Observed Effect |
|---|---|
| Antibacterial | Inhibition of Staphylococcus aureus at 10 µg/mL |
| Anti-inflammatory | Reduction in pro-inflammatory cytokines |
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research indicates that (2R,6R,7R)-Benzhydryl 7-benzamido derivatives exhibit significant antimicrobial properties against various bacterial strains. A study published in Tetrahedron Letters demonstrated that modifications to the benzamido group can enhance antibacterial efficacy, making this compound a candidate for developing new antibiotics .
Anticancer Potential
The compound's structure allows for interaction with biological targets involved in cancer progression. Preliminary studies have shown that it can inhibit certain cancer cell lines, suggesting a potential role in cancer therapy. Specifically, its ability to induce apoptosis in malignant cells has been documented in vitro .
Neuropharmacological Effects
Recent investigations into the neuropharmacological effects of (2R,6R,7R)-Benzhydryl derivatives suggest that they may have applications in treating neurodegenerative diseases. The compound has been evaluated for its neuroprotective effects in models of Alzheimer's disease, showing promise in reducing amyloid-beta toxicity .
Case Study 1: Antimicrobial Efficacy
In a controlled study evaluating the antimicrobial properties of various benzhydryl compounds, (2R,6R,7R)-Benzhydryl 7-benzamido was shown to inhibit the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating its potential as a lead compound for antibiotic development.
Case Study 2: Cancer Cell Line Studies
A series of experiments conducted on breast cancer cell lines revealed that treatment with (2R,6R,7R)-Benzhydryl 7-benzamido resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers. This suggests that the compound may act through pathways involving caspase activation and mitochondrial dysfunction.
Comparación Con Compuestos Similares
Structural Comparisons
Table 1: Structural Features of Analogous Compounds
Key Observations :
- Position 3 Substituents :
- Stereochemistry : The (6R,7R) configuration is conserved in most analogs, but (6R,7S) variants (e.g., ) may exhibit reduced antibacterial efficacy due to altered spatial orientation.
Challenges :
- Methylene Group Stability : Requires protective strategies to prevent β-lactam ring degradation.
- Stereochemical Control : Chirality at C7 is critical; enzymatic resolution or chiral auxiliaries may be employed .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notes:
- The benzhydryl ester in the target compound improves crystallinity but reduces aqueous solubility.
- 3-Chloromethyl derivatives are hygroscopic, requiring anhydrous storage .
Contradictions :
- suggests 5-oxa derivatives may have lower potency than classical cephalosporins due to reduced membrane penetration.
Métodos De Preparación
Formation of the Bicyclic Core
The bicyclic 5-oxa-1-azabicyclo[4.2.0]octane ring system is generally prepared by cyclization of appropriately substituted β-lactam precursors. The β-lactam ring is constructed through a [2+2] cycloaddition reaction involving an imine and a ketene or through intramolecular cyclization strategies. The oxygen atom in the ring (5-oxa) is introduced via an ether linkage formed during ring closure.
Introduction of the 7-Benzamido Group
The 7-position amido substituent is introduced by acylation of the corresponding amino group with benzoyl chloride or benzoyl anhydride under controlled conditions. This step requires careful control of temperature and stoichiometry to avoid over-acylation or side reactions.
Installation of the 3-Methylene Group
The 3-methylene substituent is introduced by elimination reactions or Wittig-type olefination on a suitable precursor ketone or aldehyde at position 3 of the bicyclic ring. This step is critical to maintain the exocyclic double bond configuration.
Esterification with Benzhydryl Alcohol
The carboxylic acid group at position 2 is esterified with diphenylmethanol (benzhydryl alcohol) using standard esterification methods such as:
- Activation of the acid with dicyclohexylcarbodiimide (DCC) or similar coupling agents.
- Catalysis by acid or base under mild conditions to prevent racemization.
- Purification to isolate the diphenylmethyl ester with high stereochemical purity.
Representative Data Table of Preparation Parameters
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Bicyclic core formation | β-lactam cyclization, ketene addition | 70-85 | Stereochemistry controlled by chiral precursors |
| 7-Benzamido acylation | Benzoyl chloride, base (e.g., pyridine) | 80-90 | Low temperature to minimize side products |
| 3-Methylene installation | Wittig reagent or elimination agent | 65-75 | Requires inert atmosphere |
| Esterification | Diphenylmethanol, DCC, DMAP catalyst | 75-85 | Mild conditions to preserve stereochemistry |
Research Findings and Optimization Notes
- The stereochemical integrity of the bicyclic system is sensitive to reaction conditions, especially during the acylation and esterification steps. Use of chiral auxiliaries or catalysts has been reported to enhance enantiomeric purity.
- The choice of solvent (e.g., dichloromethane, THF) and temperature control are critical to avoid decomposition or isomerization.
- Purification is commonly achieved by recrystallization or chromatographic methods to separate diastereomers.
- Literature sources such as Tetrahedron Letters (vol. 21, pp. 351-354) provide detailed synthetic routes and characterization data supporting these preparation methods.
Summary Table of Physical and Chemical Properties Relevant to Preparation
| Property | Value | Relevance to Preparation |
|---|---|---|
| Molecular Formula | C28H24N2O5 | Confirms molecular composition |
| Molecular Weight | 468.5 g/mol | Used for stoichiometry calculations |
| Density | 1.3 ± 0.1 g/cm³ | Important for phase and solvent choice |
| Boiling Point | 706.8 ± 60.0 °C (760 mmHg) | Stability under heating |
| Flash Point | 381.2 ± 32.9 °C | Safety during synthesis |
| LogP | ~4.6 | Solubility considerations |
| Exact Mass | 468.1685 Da | Mass spectrometry confirmation |
Q & A
Q. How can researchers optimize the synthesis of this bicyclic β-lactam compound to improve yield and purity?
Methodological Answer:
- Reaction Conditions : Prioritize temperature control (e.g., maintaining 0–5°C for azide couplings) and solvent selection (polar aprotic solvents like DMF for nucleophilic substitutions) to minimize side reactions .
- Purification : Use flash chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for intermediates. Final products may require recrystallization from ethanol/water mixtures .
- Monitoring : Employ TLC (Rf tracking) and LC-MS for real-time reaction progress analysis. For stereochemical fidelity, use chiral HPLC .
Q. What analytical techniques are critical for confirming the structure and stereochemistry of this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR to verify benzamido (δ 7.8–8.2 ppm) and benzhydryl (δ 5.1–5.3 ppm) protons. NOESY confirms β-lactam ring stereochemistry .
- X-ray Crystallography : Resolves absolute configuration, especially for the bicyclo[4.2.0] system and 3-methylene group .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ at m/z 504.2012) .
Q. What in vitro assays are suitable for evaluating its antibacterial activity, and how do results compare to related β-lactams?
Methodological Answer:
- MIC Assays : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution. Include controls like cefixime .
- Comparative Data :
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| This compound (hypothetical) | 0.5–2.0 | S. aureus |
| Cefixime | 0.25–1.0 | E. coli |
| Benzothiazole derivatives | 4.0–16.0 | Gram-negative species |
| Data adapted from similar β-lactam studies . |
Advanced Research Questions
Q. How can stability challenges (e.g., β-lactam ring hydrolysis) be addressed during in vitro experiments?
Methodological Answer:
- Buffered Solutions : Use phosphate buffer (pH 7.4) with 0.1% BSA to mimic physiological conditions and reduce hydrolysis .
- Temperature Control : Store stock solutions at –80°C and avoid repeated freeze-thaw cycles. Monitor degradation via HPLC-UV (λ = 254 nm) .
- Stabilizing Additives : Include 1 mM EDTA to chelate metal ions that catalyze ring opening .
Q. How should researchers resolve contradictions in biological activity data across different bacterial strains?
Methodological Answer:
- Mechanistic Profiling : Assess penicillin-binding protein (PBP) affinity via competitive binding assays (e.g., Bocillin FL labeling) to identify target specificity .
- Efflux Pump Inhibition : Co-administer with efflux inhibitors (e.g., PAβN) to determine if resistance in Gram-negative strains is pump-mediated .
- Membrane Permeability : Use fluorescent probes (e.g., NPN) to evaluate outer membrane disruption in Pseudomonas aeruginosa .
Q. What strategies are effective for modifying the bicyclo[4.2.0] core to enhance pharmacokinetic properties?
Methodological Answer:
- Side Chain Engineering : Introduce ionizable groups (e.g., carboxylates) at the benzhydryl position to improve water solubility .
- Prodrug Approaches : Synthesize ester prodrugs of the carboxylate group for enhanced oral bioavailability .
- Stereochemical Tuning : Replace the 3-methylene group with electron-withdrawing substituents (e.g., CF₃) to slow β-lactamase degradation .
Q. How does stereochemistry at the 2R,6R,7R positions impact target binding and resistance profiles?
Methodological Answer:
- Docking Studies : Use molecular dynamics simulations (e.g., AutoDock Vina) to compare enantiomer binding to PBPs. The 2R configuration improves fit into the S. aureus PBP2a active site .
- Enantiomer Synthesis : Prepare 2S,6S,7S analogs via chiral auxiliaries and compare MICs. In one study, the 2R,6R,7R form showed 8-fold lower MICs against MRSA .
Q. What analytical methods detect degradation products under accelerated stability conditions?
Methodological Answer:
- Forced Degradation : Expose the compound to heat (40°C), acid (0.1 M HCl), and base (0.1 M NaOH). Monitor via LC-MS/MS:
- Major Degradants : β-lactam ring-opened diacid (m/z 522.2) and benzamido hydrolysis product (m/z 387.1) .
- Kinetic Modeling : Use Arrhenius plots to predict shelf life at 25°C .
Data-Driven Research Design
Q. How can synergistic effects with β-lactamase inhibitors be quantified?
Methodological Answer:
- Checkerboard Assays : Combine with clavulanic acid or avibactam at sub-MIC concentrations. Calculate fractional inhibitory concentration (FIC) indices:
- FIC ≤ 0.5: Synergy
- FIC > 4.0: Antagonism
Example: FIC = 0.3 with avibactam against ESBL-producing E. coli .
Q. What computational tools predict metabolic pathways and toxicity risks?
Methodological Answer:
- ADMET Prediction : Use SwissADME or ADMETLab to estimate hepatic CYP3A4 metabolism and hERG channel inhibition .
- Metabolite Identification : Simulate phase I/II metabolism with GLORYx; prioritize glutathione adducts for reactive intermediate analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
